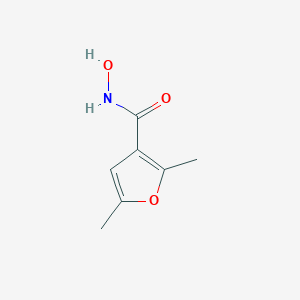

N-hydroxy-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-hydroxy-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-3-6(5(2)11-4)7(9)8-10/h3,10H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXFYNHZNZSIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-dimethylfuran.

Hydroxylation: The furan ring undergoes hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the desired position.

Carboxylation: The hydroxylated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under basic conditions to form the carboxylic acid derivative.

Industrial Production Methods: Industrial production of N-hydroxy-2,5-dimethylfuran-3-carboxamide follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to achieve higher yields and purity. Large-scale production may also incorporate continuous flow processes and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-hydroxy-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Furan-carboxamide derivatives with variations in the carboxamide substituent have been extensively studied as inhibitors of H5N1 influenza A viruses. Key examples include:

However, hydroxylamines may exhibit reduced stability compared to nitro or cyano groups due to oxidative susceptibility.

Agrochemical Derivatives

Furan-carboxamides are also utilized in agrochemicals. For example:

Pharmacologically Relevant Analogues

- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS: 1396807-22-9): This derivative has a hydroxypropyl-cyclopropyl substituent, increasing hydrogen-bond donors (2 vs. 1 in the target compound) and molecular weight (237.29 g/mol vs. ~209 g/mol estimated for the target). The hydroxypropyl group may improve water solubility .

- Molecular weight: 251.30 g/mol .

Structural-Activity Relationship (SAR) Insights :

Metabolic and Toxicological Considerations

N-hydroxy derivatives, such as N-hydroxy-2-AAF, are often reactive metabolites implicated in toxicity.

Implication for N-hydroxy-2,5-dimethylfuran-3-carboxamide : The hydroxylamine group may confer metabolic liability, necessitating stability studies to assess its suitability for therapeutic use.

Biological Activity

N-hydroxy-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-hydroxy-2,5-dimethylfuran-3-carboxamide is characterized by the presence of a furan ring and a carboxamide functional group. These structural features contribute to its reactivity and interaction with biological systems. The compound's molecular formula is CHNO, with a molecular weight of approximately 169.16 g/mol.

The biological activity of N-hydroxy-2,5-dimethylfuran-3-carboxamide is believed to involve several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.

- Antioxidant Activity : It has been suggested that this compound can act as an antioxidant, potentially mitigating oxidative stress in cells.

- Antiviral Properties : Research indicates that derivatives of furan-carboxamides exhibit antiviral activity against influenza viruses, including H5N1 .

Antimicrobial Activity

N-hydroxy-2,5-dimethylfuran-3-carboxamide has been investigated for its antimicrobial properties. Similar compounds have shown broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Effects : Studies have indicated that furan derivatives possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antiviral Activity

The antiviral potential of N-hydroxy-2,5-dimethylfuran-3-carboxamide has been explored in the context of influenza viruses. Notably:

- Influenza Virus Inhibition : A study highlighted the effectiveness of related furan-carboxamide derivatives against H5N1 and H1N1 viruses. These compounds demonstrated micromolar potency, suggesting that N-hydroxy-2,5-dimethylfuran-3-carboxamide could be a promising candidate for further antiviral development .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with N-hydroxy-2,5-dimethylfuran-3-carboxamide:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-hydroxy-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes carboxamide derivatives synthesized using ketene intermediates or via cyclization of β-dicarbonyl compounds. Optimal yields (83–95%) were achieved by controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalysts like triethylamine or DMAP may improve efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of N-hydroxy-2,5-dimethylfuran-3-carboxamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming structural integrity, particularly the hydroxy and carboxamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. emphasizes the use of NMR for verifying spirocyclic and imino functional groups in related compounds .

Q. How does the solubility profile of N-hydroxy-2,5-dimethylfuran-3-carboxamide vary across solvents, and what solvent systems are recommended for in vitro assays?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxy and carboxamide groups. Hydrophobic solvents (e.g., hexane) are unsuitable. For biological assays, DMSO is preferred for stock solutions (≤1% v/v to avoid cytotoxicity), followed by dilution in PBS or cell culture media. highlights similar solubility challenges with hydroxamic acids, recommending pre-solubility testing via UV-Vis spectroscopy .

Advanced Research Questions

Q. What molecular interactions between N-hydroxy-2,5-dimethylfuran-3-carboxamide and mitochondrial enzymes have been observed, and how do these relate to its biochemical activity?

- Methodological Answer : demonstrates that N-hydroxy derivatives (e.g., N-hydroxy-2-AAF) inhibit mitochondrial enzymes like monoamine oxidase B (MAO-B) and tryptophan 3-hydroxylase. Assays using rat liver mitochondria revealed dose-dependent inhibition via covalent binding or redox cycling. Researchers should employ enzyme kinetics (Lineweaver-Burk plots) and competitive inhibition studies to identify interaction mechanisms. Activity loss in MAO-B correlates with mitochondrial dysfunction, suggesting a potential role in metabolic pathway modulation .

Q. How do structural modifications at the hydroxy and carboxamide groups alter the bioactivity and selectivity of N-hydroxy-2,5-dimethylfuran-3-carboxamide derivatives?

- Methodological Answer : Substituting the hydroxy group with methyl or acetyl moieties (e.g., as in ) reduces hydrogen-bonding capacity, altering target affinity. Carboxamide alkylation (e.g., N-methylation) enhances metabolic stability but may decrease solubility. SAR studies using in silico docking (AutoDock Vina) and in vitro IC₅₀ assays (e.g., fluorogenic substrates) can prioritize derivatives. shows that fluorinated hydroxyamide derivatives improve selectivity for metalloproteinases, suggesting similar strategies here .

Q. What discrepancies exist between in vitro and in vivo efficacy data for N-hydroxy-2,5-dimethylfuran-3-carboxamide, and how can these be resolved methodologically?

- Methodological Answer : In vitro models often overlook pharmacokinetic factors (e.g., bioavailability, hepatic metabolism). notes that N-hydroxy-2-AAF shows stronger enzyme inhibition in vitro than in vivo due to rapid glucuronidation. To address this, use:

- Microsomal stability assays (e.g., liver S9 fractions) to predict metabolic degradation.

- Pharmacokinetic profiling (LC-MS/MS for plasma/tissue concentrations).

- Transgenic models (e.g., CYP450 knockouts) to isolate metabolic pathways .

Q. How can computational modeling predict the binding affinity of N-hydroxy-2,5-dimethylfuran-3-carboxamide with potential enzymatic targets?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations can map binding poses and ΔG values. used PET imaging ligands to validate MMP inhibitor binding, a strategy applicable here. Docking studies against MAO-B (PDB: 2V5Z) or cytochrome P450 isoforms (e.g., 3A4) may identify off-target interactions. QSAR models (e.g., CoMFA) optimize lead compounds .

Safety and Handling

Q. What are the critical safety precautions for handling N-hydroxy-2,5-dimethylfuran-3-carboxamide in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Respiratory protection : P95 masks for particulates; OV/AG/P99 respirators if aerosolized.

- Spill management : Absorb with inert material (vermiculite), avoid water to prevent hydrolysis.

- Storage : Desiccated, dark conditions at 4°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.